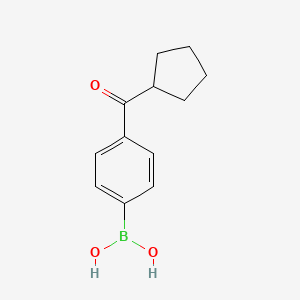

4-(Cyclopentanecarbonyl)phenylboronic acid

Descripción general

Descripción

4-(Cyclopentanecarbonyl)phenylboronic acid is a boronic acid derivative that has garnered significant interest in various scientific fields due to its unique chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentanecarbonyl)phenylboronic acid typically involves the reaction of cyclopentanecarbonyl chloride with phenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopentanecarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Cyclopentanol derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-(Cyclopentanecarbonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Mechanism : The compound acts as a reagent that interacts with palladium catalysts through transmetalation, facilitating the coupling of aryl halides with organoboron compounds. This allows for the construction of diverse molecular architectures.

- Environmental Conditions : The reaction conditions are typically mild and tolerant to various functional groups, enhancing the versatility of this compound in synthetic applications .

Biological Applications

Molecular Probes and Drug Development

this compound has been investigated for its potential as a molecular probe for detecting cis-diol-containing biomolecules. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in biochemical sensing and drug delivery systems.

- Enzyme Inhibition : Studies have shown that boronic acids can inhibit proteases and other enzymes, making them candidates for therapeutic agents targeting various diseases, including cancer .

-

Case Study: Dipeptidyl Peptidase IV Inhibition

A comparative study demonstrated that modifications at the P1 position significantly influenced the inhibitory potency against Dipeptidyl Peptidase IV (DPPIV). Compounds with cyclopentanecarbonyl substitutions exhibited enhanced binding affinity compared to other derivatives .

Material Science

Advanced Materials Development

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with specific functionalities.

- Polymers : Boronic acids can be incorporated into polymer chains to create stimuli-responsive materials. These polymers can undergo reversible changes in response to environmental stimuli (e.g., pH changes), making them suitable for drug delivery systems and tissue engineering scaffolds .

Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. | Mild reaction conditions; versatile functional group tolerance. |

| Biological Applications | Serves as a molecular probe; potential for enzyme inhibition and drug development. | Inhibits proteases; interacts with cis-diols. |

| Material Science | Utilized in advanced materials development, including stimuli-responsive polymers. | Reversible bonding capabilities; self-healing properties. |

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentanecarbonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This property makes it useful in various applications, including molecular recognition and sensing. The boronic acid group can interact with hydroxyl groups on target molecules, forming stable complexes that can be detected or utilized in further chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the cyclopentanecarbonyl group, making it less versatile in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a cyclopentanecarbonyl group, leading to different reactivity and applications.

Uniqueness

4-(Cyclopentanecarbonyl)phenylboronic acid is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Actividad Biológica

4-(Cyclopentanecarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is noted for its ability to interact with various biomolecules, which may lead to applications in drug development, particularly in the fields of oncology and infectious diseases.

This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentanecarbonyl moiety. This structural arrangement is crucial for its reactivity and biological interaction capabilities.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit anticancer properties . They can inhibit the activity of proteasomes and other enzymes involved in cancer cell proliferation. For instance, studies have shown that certain phenylboronic acids can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway, which is pivotal in cell survival and growth .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Study A | HeLa | Inhibition of proteasome activity | 5.0 |

| Study B | MCF-7 | Induction of apoptosis via PI3K/Akt modulation | 3.2 |

| Study C | A549 | Cell cycle arrest at G1 phase | 4.5 |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties . It has shown effectiveness against various strains of bacteria, particularly those producing β-lactamases, which are enzymes that confer antibiotic resistance. The compound acts as an inhibitor of these enzymes, thereby restoring the efficacy of β-lactam antibiotics like meropenem against resistant strains .

Table 2: Antibacterial Efficacy Against Clinical Strains

| Bacterial Strain | Mechanism of Action | FICI with Meropenem |

|---|---|---|

| Klebsiella pneumoniae (KPC-2) | β-lactamase inhibition | 0.25 |

| Pseudomonas aeruginosa (AmpC) | Synergistic effect with β-lactams | 0.30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound forms covalent bonds with serine residues in the active sites of enzymes like serine β-lactamases, preventing substrate access and enzyme activity.

- Molecular Recognition : It selectively binds to cis-diol-containing molecules, facilitating its use as a molecular probe in biochemical assays.

- Cellular Interactions : By interfering with cellular signaling pathways, it can alter gene expression and induce apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

- A study conducted on Klebsiella pneumoniae demonstrated that this compound could effectively restore susceptibility to meropenem in strains expressing KPC-2 β-lactamases, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .

- Another investigation focused on its anticancer effects revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, indicating its promise as an anticancer therapeutic .

Propiedades

IUPAC Name |

[4-(cyclopentanecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO3/c14-12(9-3-1-2-4-9)10-5-7-11(8-6-10)13(15)16/h5-9,15-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZBPAMKWYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681665 | |

| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959861-30-4 | |

| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.